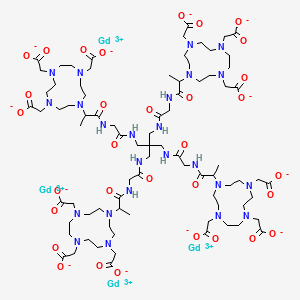
Gadoquatrane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadoquatrane is a novel tetrameric, macrocyclic, gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is designed to enhance the contrast of structures or fluids within the body, making it easier to visualize and distinguish between different tissues. This compound is known for its high relaxivity and stability, which allows for a substantially lower gadolinium dose compared to other contrast agents .
準備方法
Synthetic Routes and Reaction Conditions
Gadoquatrane is synthesized through a series of complex chemical reactions involving the formation of a macrocyclic structure that can chelate gadolinium ions. The synthesis involves the following steps:
Formation of the Macrocyclic Ligand: The macrocyclic ligand is synthesized through a series of condensation reactions involving amines and carboxylic acids.
Chelation of Gadolinium Ions: The macrocyclic ligand is then reacted with gadolinium salts under controlled conditions to form the gadolinium complex.
Purification: The resulting gadolinium complex is purified using techniques such as crystallization and chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The production is carried out in a controlled environment to maintain the stability and efficacy of the contrast agent .
化学反応の分析
Types of Reactions
Gadoquatrane undergoes various chemical reactions, including:
Chelation: The primary reaction involves the chelation of gadolinium ions by the macrocyclic ligand.
Substitution: This compound can undergo substitution reactions where ligands in the complex are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Chelation: Gadolinium salts (e.g., gadolinium chloride) are used as reagents, and the reaction is carried out in aqueous solution at controlled pH and temperature.
Substitution: Various ligands such as water molecules or other chelating agents can be used under controlled conditions.
Major Products
The major product of these reactions is the gadolinium complex, which is the active form of this compound used in MRI .
科学的研究の応用
Gadoquatrane has a wide range of scientific research applications, including:
Medical Imaging: It is primarily used as a contrast agent in MRI to enhance the visibility of internal structures and tissues.
Neurological Studies: this compound is used in studies involving the central nervous system to detect abnormalities such as tumors and lesions.
Cardiovascular Research: It is used to visualize blood vessels and detect cardiovascular diseases.
Oncology: This compound is used in cancer research to monitor tumor progression and response to treatment
作用機序
Gadoquatrane works by altering the magnetic properties of nearby water molecules in the body. When injected into the bloodstream, it accumulates in specific tissues or organs. The gadolinium ions in this compound interact with the surrounding water molecules, causing them to become more paramagnetic. This enhances the contrast between different tissues when subjected to the magnetic field of an MRI scanner. The unique structure of this compound allows it to bind to specific proteins or cellular components, further improving its ability to highlight areas of interest within the body .
類似化合物との比較
Similar Compounds
Gadobutrol: Another macrocyclic gadolinium-based contrast agent with high relaxivity and stability.
Gadoterate Meglumine: A macrocyclic gadolinium-based contrast agent used in MRI.
Uniqueness of Gadoquatrane
This compound stands out due to its tetrameric structure, which provides higher relaxivity and stability compared to other macrocyclic gadolinium-based contrast agents. It also allows for a significantly lower gadolinium dose, reducing the risk of gadolinium-related side effects .
特性
CAS番号 |
2048221-65-2 |
|---|---|
分子式 |
C81H128Gd4N24O32 |
分子量 |
2579.0 g/mol |
IUPAC名 |
2-[4,10-bis(carboxylatomethyl)-7-[1-oxo-1-[[2-oxo-2-[[3-[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]-2,2-bis[[[2-[2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanoylamino]acetyl]amino]methyl]propyl]amino]ethyl]amino]propan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C81H140N24O32.4Gd/c1-57(102-29-21-94(45-69(118)119)13-5-90(41-65(110)111)6-14-95(22-30-102)46-70(120)121)77(134)82-37-61(106)86-53-81(54-87-62(107)38-83-78(135)58(2)103-31-23-96(47-71(122)123)15-7-91(42-66(112)113)8-16-97(24-32-103)48-72(124)125,55-88-63(108)39-84-79(136)59(3)104-33-25-98(49-73(126)127)17-9-92(43-67(114)115)10-18-99(26-34-104)50-74(128)129)56-89-64(109)40-85-80(137)60(4)105-35-27-100(51-75(130)131)19-11-93(44-68(116)117)12-20-101(28-36-105)52-76(132)133;;;;/h57-60H,5-56H2,1-4H3,(H,82,134)(H,83,135)(H,84,136)(H,85,137)(H,86,106)(H,87,107)(H,88,108)(H,89,109)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133);;;;/q;4*+3/p-12 |
InChIキー |
HGIZCBUSWUYZEQ-UHFFFAOYSA-B |
正規SMILES |
CC(C(=O)NCC(=O)NCC(CNC(=O)CNC(=O)C(C)N1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])(CNC(=O)CNC(=O)C(C)N2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CNC(=O)CNC(=O)C(C)N3CCN(CCN(CCN(CC3)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N4CCN(CCN(CCN(CC4)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3].[Gd+3].[Gd+3].[Gd+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


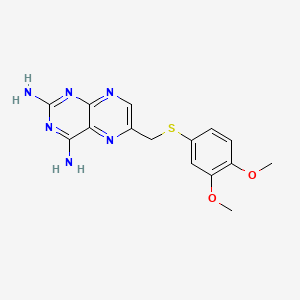

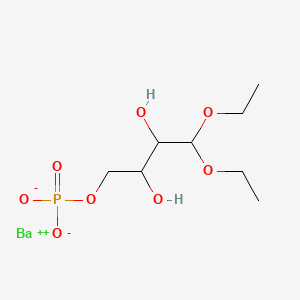
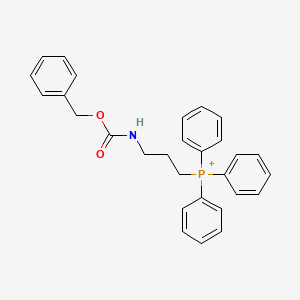
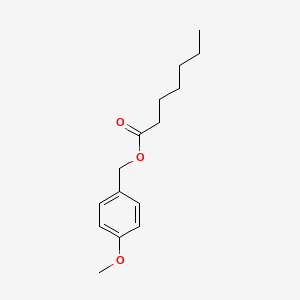
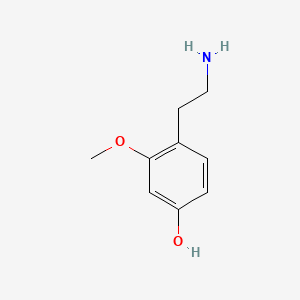
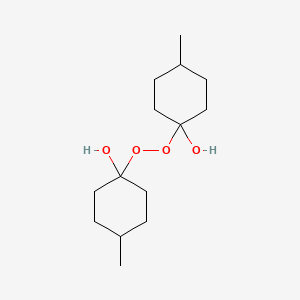

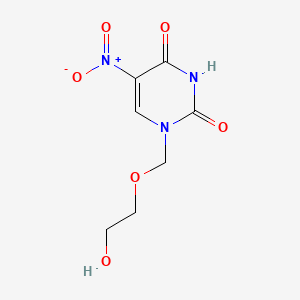
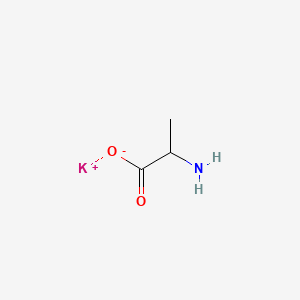
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



